Quaternization Inverts Enantioselectivity: R-(-)-NMQ-OAc is ~40-fold More Potent than S-(+)-NMQ-OAc
Methylation of aceclidine to the quaternary methiodide (NMQ-OAc) reverses the enantiomeric potency order. Whereas S-(+)-aceclidine is >10 times more active than R-(-)-aceclidine on the guinea pig ileum, the R-(-) enantiomer of the methiodide is approximately 40 times more potent than its S-(+) counterpart [1]. This ~400-fold relative shift demonstrates a clear stereochemical requirement for the quaternary ligand at the muscarinic binding pocket.
| Evidence Dimension | Enantiomeric potency ratio (functional guinea pig ileum contraction) |
|---|---|
| Target Compound Data | R-(-)-NMQ-OAc ~40× more active than S-(+)-NMQ-OAc |
| Comparator Or Baseline | S-(+)-aceclidine >10× more active than R-(-)-aceclidine |
| Quantified Difference | ≥400-fold relative potency inversion between tertiary and quaternary pairs |
| Conditions | Isolated guinea pig ileum; muscarinic receptor-mediated contraction |
Why This Matters
Selecting the correct enantiomer of NMQ-OAc is essential for assays that probe stereospecific muscarinic receptor interactions; use of the racemate or the wrong enantiomer can lead to misinterpretation of structure-activity relationships.
- [1] Barlow RB, Franks FM, Pearson JD. Inversion of stereospecificity by methylation of compounds acting at acetylcholine receptors. Mol Pharmacol. 1973;9(4):492-496. View Source
